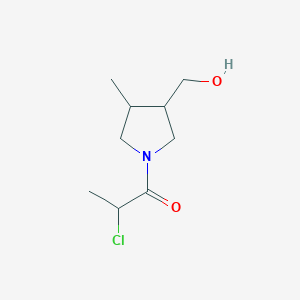
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has attracted attention in various scientific domains, particularly for its potential biological activities. The unique structure of this compound, which includes both chloro and hydroxymethyl functional groups, influences its chemical reactivity and interactions with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₁O₂
- Molecular Weight : 233.69 g/mol
- CAS Number : 2098118-38-6
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties and interactions with cellular mechanisms.
1. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The effectiveness of the compound appears to be concentration-dependent, with higher concentrations resulting in greater inhibition of bacterial growth.
2. Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound can induce apoptosis. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, vary across different cell types, suggesting selective cytotoxic effects.
3. Enzyme Inhibition
Research has also focused on the compound's potential to inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit certain proteases, impacting protein degradation and synthesis pathways.
Summary of Biological Studies
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains; concentration-dependent inhibition observed. |
| Cytotoxicity | Induces apoptosis in cancer cells; IC50 values vary by cell type. |
| Enzyme Inhibition | Potential inhibitor of proteases; affects protein metabolism. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition of growth at concentrations above 50 µg/mL, particularly against Gram-positive bacteria.
Study 2: Cytotoxic Effects on Cancer Cells
In a research article from Cancer Research, the cytotoxic effects were evaluated on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of approximately 30 µM, indicating potent anti-cancer activity compared to standard chemotherapeutic agents.
A detailed investigation into the mechanism of action was conducted using enzyme assays to determine the inhibitory effects on specific proteases involved in apoptosis signaling pathways. The results suggested that the compound could modulate these pathways, promoting apoptotic cell death in cancer cells.
Propiedades
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6-3-11(4-8(6)5-12)9(13)7(2)10/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVQUWSRHBUQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















